2-モルホリノ酢酸エチル

概要

説明

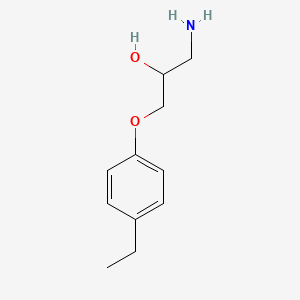

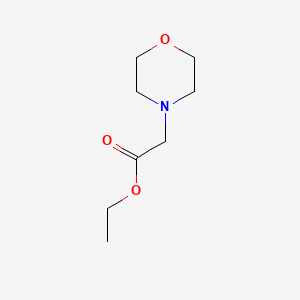

Ethyl 2-Morpholinoacetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. It is characterized by the presence of a morpholine ring, which is a common feature in a range of biologically active compounds due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-Morpholinoacetate often involves multi-step reactions that may include cyclization, hydrogenation, and resolution processes. For instance, the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant, is achieved from ethyl 2-(4-fluorophenyl)-2-oxoacetate through a series of reactions that provide a practical and economical method for obtaining this important intermediate . Additionally, the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate demonstrates the utility of ethyl 2-morpholinoacetate derivatives in the construction of complex heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds derived from Ethyl 2-Morpholinoacetate often features morpholine rings that adopt chair conformations, providing a stable and flexible framework for further functionalization. For example, the title compound in one study exhibits a three-dimensional framework formed by C—H⋯O interactions, with the morpholine rings adopting chair conformations . The structural integrity and conformational stability of these rings are crucial for the biological activity and chemical reactivity of the resulting compounds.

Chemical Reactions Analysis

Ethyl 2-Morpholinoacetate and its derivatives participate in a variety of chemical reactions. For instance, ethyl azidoformate reacts with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the reactivity of morpholine derivatives with azido compounds . Furthermore, the synthesis of N-{2-(arylseleno/telluro)ethyl}morpholine complexes demonstrates the ability of morpholine derivatives to form stable complexes with metals, which can be used as catalysts in transfer hydrogenation reactions of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-Morpholinoacetate derivatives are influenced by the morpholine ring and the substituents attached to it. The morpholine ring's electron-donating properties can affect the reactivity of the compound, as seen in the reaction of ethyl azidoformate with different morpholines . The crystal structures of these compounds often reveal important interactions that contribute to their stability and reactivity, such as the C—H⋯O interactions observed in the three-dimensional framework of the indol-2-one derivative . Additionally, the coordination of morpholine derivatives with metals can lead to changes in the chemical shifts observed in NMR spectra, as seen in the complexation with palladium(II) and mercury(II) .

科学的研究の応用

医薬品合成

2-モルホリノ酢酸エチルは、様々な医薬品化合物の合成に使用されています。その構造は、多くの生物活性分子や医薬品に存在するモルホリン誘導体の作成に役立ちます 。 この化合物は、医薬品開発において重要な中間体であるα-アミノエステルの酸化によるsp3 C–H官能基化によって、アリールグリシン誘導体の調製における前駆体として役立ちます .

有機合成

有機化学では、2-モルホリノ酢酸エチルは、複雑な有機分子の合成のための構成要素として使用されます。 これは、窒素原子に隣接するsp3 C–H結合の官能基化を伴う反応、特に医薬品化学において貴重なインドリルグリシン誘導体の生成に役立ちます .

材料科学

2-モルホリノ酢酸エチルは、特に触媒分野において、材料科学で役割を果たしています。 これは、工業環境で一般的な揮発性有機化合物(VOC)である酢酸エチルなどの有機化合物の酸化に使用される触媒の合成に関与することができます .

分析化学

分析化学では、2-モルホリノ酢酸エチルは、NMR、HPLC、LC-MS、およびUPLCを含む分析方法の校正と検証に使用されます。 これは、明確に定義された物理的および化学的特性のために、標準または参照化合物として役立ちます .

生化学

この化合物は、特に酵素触媒反応と生化学経路の研究において、生化学研究に適用されています。 そのモルホリン環は、生物活性化合物における一般的なモチーフであり、分子間相互作用と反応機構の研究に役立つモデルとなります .

工業用途

2-モルホリノ酢酸エチルは、ファインケミカルの製造や、より複雑な化学物質の合成における中間体など、様々な工業プロセスで使用されています。 その安定性と反応性は、工業化学アプリケーションにおいて汎用性の高い化合物となっています .

Safety and Hazards

Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .

特性

IUPAC Name |

ethyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMDWHJQROIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370128 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-82-3 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)